Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone

Catalog No.
S8090510
CAS No.
M.F
C21H18F3N3O3S
M. Wt
449.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfon...

Product Name

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone

IUPAC Name

quinolin-2-yl-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone

Molecular Formula

C21H18F3N3O3S

Molecular Weight

449.4 g/mol

InChI

InChI=1S/C21H18F3N3O3S/c22-21(23,24)16-6-2-4-8-19(16)31(29,30)27-13-11-26(12-14-27)20(28)18-10-9-15-5-1-3-7-17(15)25-18/h1-10H,11-14H2

InChI Key

ZLSQGIUMIDTVML-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F

Canonical SMILES

C1CN(CCN1C(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone is a complex organic compound with the molecular formula C21H18F3N3O3SC_{21}H_{18}F_{3}N_{3}O_{3}S and a molecular weight of 449.45 g/mol. This compound features a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and incorporates a piperazine moiety—an important structural element in many pharmaceutical agents. The presence of a trifluoromethyl group and a sulfonyl group enhances its chemical properties, potentially influencing its biological activity and interaction with various biological targets .

The chemical reactivity of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone can be attributed to its functional groups. The sulfonyl group can participate in nucleophilic substitution reactions, while the piperazine ring can undergo various modifications, including alkylation and acylation. Additionally, the trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, making it suitable for further derivatization in synthetic chemistry .

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone exhibits significant biological activity, particularly in the realm of medicinal chemistry. Compounds containing quinoline and piperazine moieties are often investigated for their potential as therapeutic agents against various diseases, including cancer and infectious diseases. The specific interactions of this compound with biological targets are still under research, but its structural characteristics suggest potential as an inhibitor in signaling pathways related to cell proliferation and survival .

The synthesis of Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone typically involves several key steps:

  • Formation of the Quinoline Core: Starting from appropriate precursors, the quinoline structure can be synthesized through cyclization reactions.
  • Piperazine Attachment: The piperazine moiety can be introduced via nucleophilic substitution reactions on activated halides or sulfonates.
  • Sulfonation: The incorporation of the sulfonyl group is achieved through sulfonation reactions, often involving sulfonic acids or sulfonyl chlorides.
  • Final Acetylation: The methanone functionality can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

These synthetic pathways are optimized for yield and purity, often requiring careful control of reaction conditions to avoid side reactions .

Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone has potential applications in medicinal chemistry as a lead compound for drug development. Its unique structure may confer specific biological activities that could be harnessed for therapeutic purposes such as:

  • Anticancer Agents: Due to its structural similarity to known anticancer drugs, it may inhibit tumor growth.
  • Antimicrobial Agents: Its ability to interact with bacterial enzymes could make it effective against infections.
  • Neurological Disorders: Compounds with similar structures have been explored for their effects on neurotransmitter systems .

Interaction studies are essential for understanding how Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone interacts with various biomolecules. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • Cellular Assays: Testing the effects of the compound on cell viability and proliferation in vitro.
  • Molecular Docking Studies: Computational modeling to predict how the compound fits into active sites of target proteins.

Such studies help elucidate the mechanism of action and guide further modifications to enhance efficacy .

Several compounds share structural similarities with Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone, which can provide context regarding its uniqueness:

Compound NameStructureUnique Features
4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]-7-(trifluoromethyl)quinolineStructureContains dichlorophenyl instead of trifluoromethyl
N,N-dimethyl-5-[4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl]sulfonylnaphthalen-1-amineIncorporates naphthalene moiety
2-(trifluoromethyl)-quinoline derivativesVariousGeneral class with diverse biological activities

The unique combination of the quinoline core with specific substituents like trifluoromethyl and sulfonamide groups distinguishes Quinolin-2-yl(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methanone from other similar compounds, potentially leading to unique pharmacological profiles .

XLogP3

3.5

Hydrogen Bond Acceptor Count

8

Exact Mass

449.10209710 g/mol

Monoisotopic Mass

449.10209710 g/mol

Heavy Atom Count

31

Dates

Last modified: 04-15-2024

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